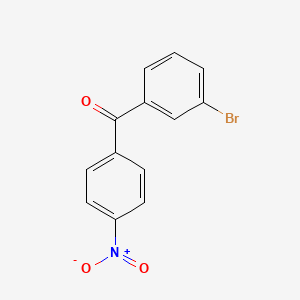

3-Bromo-4'-nitrobenzophenone

描述

Significance of Benzophenone (B1666685) Frameworks in Organic Synthesis and Materials Science

The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a versatile and highly modifiable scaffold in organic chemistry. magtech.com.cn This structure serves as a fundamental building block in the synthesis of more complex organic molecules and has found extensive applications in medicinal chemistry and materials science. smolecule.comnih.gov Benzophenone and its derivatives are utilized as photoinitiators in UV-curing applications for inks and coatings, and they prevent UV light from damaging scents and colors in products like perfumes and soaps. wikipedia.org In materials science, benzophenone-based materials are developed for various applications, including as hosts for phosphorescent complexes, in thermally activated delayed fluorescence materials, and as aggregation-induced emission materials. magtech.com.cn The ability of benzophenone to abstract a hydrogen atom upon UVA radiation exposure makes it an effective mediator in the photoinduced modifications of polymeric materials, such as photocrosslinking and surface photografting. researchgate.net Furthermore, benzophenone derivatives have been investigated for their potential in enhancing the performance and stability of inverted perovskite solar cells. acs.org

Academic Relevance of Halogenated and Nitrated Benzophenone Derivatives

Halogenated and nitrated benzophenone derivatives are of significant academic interest due to the unique electronic and steric properties imparted by the halogen and nitro substituents. The presence of a nitro group, an electron-withdrawing group, makes the associated benzene (B151609) ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine atom can act as a leaving group in substitution reactions, facilitating the synthesis of new compounds. Research has shown that the substitution of the meta'-position of the benzophenone moiety with halogen atoms can lead to compounds with high antagonist potency for the histamine (B1213489) H3 receptor. researchgate.net Halogenated benzophenones have been studied for their potential as antiproliferative agents against cancer cells and as antifungal agents. researchgate.netacs.org Nitrated benzophenones are also important intermediates in the synthesis of various organic compounds. For instance, the photochemical behavior of benzophenone sunscreens can be influenced by the presence of nitrate (B79036) in aquatic environments, leading to various transformation pathways including hydroxylation, nitrosylation, and nitration. researchgate.net

Research Trajectories and Interdisciplinary Focus on 3-Bromo-4'-nitrobenzophenone

This compound is a specific derivative that has garnered attention for its role as a key intermediate in organic synthesis. Its molecular structure, featuring both a bromine atom and a nitro group on separate phenyl rings, allows for a range of chemical transformations. The nitro group can be reduced to an amino group, and the bromine atom can be replaced through nucleophilic substitution reactions. smolecule.com Research involving this compound often focuses on its synthesis and its use as a precursor for more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com For example, it has been used in the synthesis of 3-bromo-6-nitrofluorenone through diazotization and Pschorr cyclization of 2-amino-4-bromo-4'-nitrobenzophenone. cdnsciencepub.com The interdisciplinary focus on this compound stems from its potential to be modified into a variety of derivatives with diverse biological and photophysical properties.

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTVSXLUBZLXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641511 | |

| Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-92-5 | |

| Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Nitrobenzophenone and Its Precursors

Carbon-Carbon Bond Forming Reactions in Benzophenone (B1666685) Synthesis

The construction of the diaryl ketone core is the central challenge in benzophenone synthesis. Several powerful carbon-carbon bond-forming reactions have been adapted for this purpose, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and regioselectivity.

Friedel-Crafts Acylation Approaches to Substituted Benzophenones

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. sigmaaldrich.com It involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, typically using a strong Lewis acid catalyst. organic-chemistry.org For 3-bromo-4'-nitrobenzophenone, two primary routes are conceivable: the acylation of bromobenzene (B47551) with 4-nitrobenzoyl chloride, or the acylation of nitrobenzene (B124822) with 3-bromobenzoyl chloride.

However, this method faces significant challenges due to the electronic properties of the starting materials. The nitro group is a powerful deactivating group, making the nitrobenzene ring strongly electron-deficient and thus highly unreactive toward electrophilic substitution. libretexts.orgdoubtnut.com Consequently, the acylation of nitrobenzene is generally not a feasible pathway. doubtnut.com Therefore, the more viable approach is the acylation of bromobenzene with 4-nitrobenzoyl chloride.

Regioselectivity and Catalytic Considerations in Acylation Reactions

The Friedel-Crafts acylation requires a catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion. sigmaaldrich.comgoogle.com The reaction of 4-nitrobenzoyl chloride with AlCl₃ forms the corresponding acylium ion, which then attacks the bromobenzene ring.

The bromine atom on bromobenzene is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, it is also a deactivating group. The primary product of the acylation of bromobenzene is the para-substituted isomer, 4-bromo-4'-nitrobenzophenone, due to the steric hindrance at the ortho positions. The desired this compound is a meta-substituted product relative to the bromine on the first ring, making its direct synthesis via this route challenging and inefficient. The deactivating nature of both the bromo and nitro substituents presents a significant hurdle, often requiring harsh reaction conditions. sigmaaldrich.com

Table 1: Comparison of Potential Friedel-Crafts Acylation Routes

| Reactant 1 | Reactant 2 | Catalyst | Feasibility | Primary Product |

|---|---|---|---|---|

| Bromobenzene | 4-Nitrobenzoyl Chloride | AlCl₃ | Possible, but may require harsh conditions | 4-Bromo-4'-nitrobenzophenone |

| Nitrobenzene | 3-Bromobenzoyl Chloride | AlCl₃ | Generally not feasible due to deactivation | No reaction expected doubtnut.com |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance for creating carbon-carbon bonds.

Suzuki Coupling for Functionalized Benzophenone Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base. mdpi.com This strategy can be applied to the synthesis of substituted benzophenones. For this compound, this could involve the coupling of 3-bromophenylboronic acid with 4-nitrobenzoyl chloride or 4-nitrophenylboronic acid with 3-bromobenzoyl chloride.

These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base such as K₂CO₃ or Cs₂CO₃. mdpi.comnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. mdpi.com A significant advantage of this method is its tolerance for a wide range of functional groups, including the nitro group present in the target molecule. researchgate.netnih.gov Carbonylative Suzuki couplings, where carbon monoxide is introduced to form the ketone bridge, represent another sophisticated variation of this methodology. acs.orgnih.gov

Table 2: Representative Suzuki Coupling Conditions for Benzophenone Synthesis

| Electrophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5 mol%) | K₂CO₃ | Toluene | Reflux, 4 h | mdpi.com |

| Bromo arylcarboxylates | o-Hydroxyarylboronic acids | Various Pd catalysts | Various bases | Various solvents | Microwave | nih.gov |

| 3-Bromothiophene-2-carbonyl chloride | Aryl/heteroaryl-boronic acids | Pd(0) catalyst | Cs₂CO₃ (1.5 eq) | Not specified | 50 °C | researchgate.net |

Other Arylation Strategies for 2-Aminobenzophenones

While this compound is not a 2-aminobenzophenone, the synthesis of 2-aminobenzophenones is a closely related and important field, often serving as precursors for various heterocyclic compounds. Strategies developed here can sometimes be adapted. For instance, palladium-catalyzed methods have been developed for the direct addition of organometallic reagents to 2-aminobenzonitriles. mdpi.com In one such method, sodium arylsulfinates are coupled with unprotected 2-aminobenzonitriles using a Pd(OAc)₂ catalyst to yield o-aminobenzophenones. mdpi.com

Another powerful method is the palladium-catalyzed α-arylation of aryl nitromethanes. This reaction can be used to form diaryl nitromethanes, which can then be converted to the corresponding benzophenones through a Nef reaction. nih.govacs.org This two-step sequence allows for the sequential introduction of two different aryl groups, offering a high degree of flexibility in the synthesis of unsymmetrical benzophenones. nih.govacs.org

Grignard Reagent Applications in Ketone Synthesis

The Grignard reaction is a fundamental organometallic reaction for C-C bond formation. mnstate.edu It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of aldehydes, ketones, or esters. masterorganicchemistry.com

To synthesize a benzophenone like this compound, a common approach involves the reaction of a Grignard reagent with a benzaldehyde (B42025) followed by oxidation of the resulting secondary alcohol. google.comnih.gov For example, 3-bromophenylmagnesium bromide could be reacted with 4-nitrobenzaldehyde. The highly nucleophilic Grignard reagent attacks the carbonyl carbon of the aldehyde to form a diarylmethanol intermediate. purdue.edu This intermediate alcohol is then oxidized to the final ketone product using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). google.com

It is crucial to note that Grignard reagents are incompatible with nitro groups, as the reagent can be consumed by reaction with the nitro functionality. Therefore, a protection-deprotection strategy for the nitro group might be necessary, or alternative synthetic routes should be considered. The reaction must also be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. chemguide.co.ukcymitquimica.com

Table 3: General Grignard Reaction for Benzophenone Synthesis

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reagents/Conditions |

|---|---|---|---|---|

| 1 | Aryl Halide (e.g., Bromobenzene) | Magnesium (Mg) | Grignard Reagent (e.g., Phenylmagnesium bromide) | Anhydrous ether cymitquimica.com |

| 2 | Grignard Reagent | Substituted Benzaldehyde | Secondary diaryl alcohol | Anhydrous ether nih.gov |

| 3 | Secondary diaryl alcohol | Oxidizing Agent (e.g., PCC) | Substituted Benzophenone | e.g., Pyridinium chlorochromate google.com |

The synthesis of this compound, a compound of interest in various chemical research fields, relies on precise and strategic chemical transformations. The methodologies for its preparation and the synthesis of its precursors involve a series of advanced organic reactions, focusing on the controlled introduction and modification of functional groups on the benzophenone scaffold.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Nitrobenzophenone Analogs

Reactivity of the Aryl Halide Moiety

The bromine atom attached to one of the phenyl rings in 3-bromo-4'-nitrobenzophenone is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the benzophenone (B1666685) core.

Nucleophilic Aromatic Substitution Reactions: Kinetic Studies and Substituent Effects (e.g., Piperidinodebromination)

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. wikipedia.org In this reaction, a nucleophile replaces a leaving group, such as a halide, on an aromatic ring. byjus.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is crucial in determining the reaction rate.

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, significantly accelerates the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance. byjus.comlibretexts.orgmasterorganicchemistry.comstackexchange.com In this compound, the nitro group (–NO2) on the second phenyl ring is a powerful electron-withdrawing group. While not directly on the same ring as the bromine atom, its influence is transmitted through the carbonyl bridge. This effect makes the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack.

Kinetic studies of related substituted benzophenones in piperidinodebromination reactions, where piperidine (B6355638) acts as the nucleophile, would reveal the impact of substituents on the reaction rate. For instance, comparing the reaction rates of various substituted bromobenzophenones would provide quantitative data on the electronic effects of different groups.

Below is a hypothetical interactive table illustrating the kind of data that would be generated from such kinetic studies.

Further Metal-Catalyzed Coupling Reactions for Extended Molecular Architectures

The bromo-substituent in this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. uib.no These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, extended molecular architectures. buponline.comnih.govunistra.fr

Common examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst. eie.gr

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system. unl.pt

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst.

Negishi Coupling: Reaction with an organozinc reagent catalyzed by nickel or palladium. nobelprize.org

These reactions allow for the introduction of a wide array of functional groups at the position of the bromine atom, leading to the construction of larger, more complex molecules with potential applications in materials science and medicinal chemistry. For example, coupling with another aromatic boronic acid (Suzuki reaction) would yield a biaryl-substituted benzophenone.

The following interactive table provides examples of potential products from different coupling reactions starting with this compound.

Transformations Involving the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group, which can then participate in further reactions.

Intramolecular Cyclization Reactions of Nitroarene Precursors (e.g., to Carbazoles)

The nitro group can be a key participant in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. scispace.com A common transformation is the reduction of the nitro group to an amino group, followed by cyclization. For instance, derivatives of nitrobenzophenone can serve as precursors for the synthesis of carbazoles, which are important structural motifs in many natural products and functional materials. nih.govnih.govrsc.org

One synthetic strategy involves a reductive cyclization process. scispace.com For a suitably designed precursor derived from this compound, where a second aromatic ring is introduced via a coupling reaction, subsequent reduction of the nitro group can lead to an intramolecular cyclization to form a carbazole (B46965) skeleton. For example, if a phenyl group were introduced at the 2-position of the bromo-substituted ring, reduction of the nitro group could be followed by a palladium-catalyzed C-N bond formation to yield a carbazole derivative. nih.gov

Photochemical Reactions and Photoinitiation Mechanisms of Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their photochemical reactivity and are widely used as photoinitiators in polymerization processes. nih.govlookchem.comnih.gov Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. mdpi.com

Benzophenone derivatives typically function as Type II photoinitiators. nih.gov This means they require a co-initiator, usually a hydrogen donor like an amine or an alcohol, to generate the initiating radicals. The mechanism involves the following steps:

Light Absorption: The benzophenone derivative absorbs UV light, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the co-initiator.

Radical Formation: This hydrogen abstraction process generates a ketyl radical from the benzophenone and a radical from the co-initiator. The radical derived from the co-initiator is typically the species that initiates the polymerization of monomers like acrylates. mdpi.com

The presence of substituents on the benzophenone rings can influence the efficiency of the photoinitiation process by affecting the energy levels of the excited states and the rate of hydrogen abstraction. nih.gov The nitro group in this compound, being strongly electron-withdrawing, would significantly impact its photochemical properties.

Role as a Versatile Precursor in Diverse Organic Transformations

Due to the presence of three distinct reactive sites—the bromo group, the nitro group, and the ketone carbonyl group—this compound is a highly versatile precursor in organic synthesis. smolecule.com The reactivity of each site can be addressed selectively, allowing for a stepwise and controlled construction of complex molecular architectures.

For example, a synthetic sequence could involve:

A metal-catalyzed cross-coupling reaction at the bromo position to introduce a new substituent.

Reduction of the nitro group to an amine.

Functionalization of the resulting amine, for instance, through acylation or diazotization followed by substitution.

Reaction at the carbonyl group, such as reduction to an alcohol or a Wittig reaction.

This versatility makes this compound a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are a cornerstone of organic and medicinal chemistry. sigmaaldrich.com They form the structural core of numerous pharmaceuticals, natural products, and functional materials. sigmaaldrich.comnih.gov The synthesis of these valuable structures often relies on versatile building blocks that possess strategically placed functional groups capable of participating in ring-forming reactions. mdpi.com

This compound and its analogs are significant intermediates in this field. The presence of both a bromine atom and a nitro group imparts unique reactivity, making them valuable precursors for a wide array of heterocyclic systems. smolecule.com The bromo and nitro groups can function as effective leaving groups under various reaction conditions, facilitating the assembly of diverse heterocyclic frameworks. smolecule.com Synthetic strategies leveraging these functionalities include nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and reductive cyclizations. For instance, the bromine atom can be displaced by nucleophiles to initiate ring closure, while the nitro group can be reduced to an amino group, which can then participate in condensation reactions to form nitrogen-containing heterocycles. This dual reactivity allows for the construction of complex molecular architectures, including but not limited to, furans, pyrroles, pyrazoles, and isoxazolines. smolecule.com

Intermediacy in the Synthesis of Functionally Active Scaffolds

The utility of this compound and related structures extends to their role as key intermediates in the multi-step synthesis of functionally active scaffolds, particularly in the pharmaceutical and agrochemical sectors. smolecule.comchemimpex.com These benzophenone derivatives serve as foundational molecules that are chemically modified to produce more complex, biologically active compounds.

A notable example is the use of 4-nitrobenzophenone (B109985) analogs in the preparation of 6-benzoyl-2-amino-1-sulfonylbenzimidazole antiviral agents. google.com In this synthetic pathway, a related compound, 3-fluoro-4-nitrobenzophenone, undergoes nucleophilic substitution with an isopropylsulfonamide anion to yield 3-(isopropylsulfonyl)amino-4-nitrobenzophenone. google.com This intermediate is then subjected to chemical reduction, typically using sodium hydrosulfite, to convert the nitro group into an amino group, forming 3-(isopropylsulfonyl)amino-4-aminobenzophenone. google.com This aniline (B41778) derivative is a crucial precursor that can be cyclized to form the desired benzimidazole (B57391) ring system, a privileged scaffold in medicinal chemistry. google.com

Table 1: Intermediates in the Synthesis of Benzimidazole Antiviral Agents

| Compound Name | Molecular Formula | Role in Synthesis | Key Reaction |

|---|---|---|---|

| 3-(Isopropylsulfonyl)amino-4-nitrobenzophenone | C₁₆H₁₆N₂O₅S | Nitro Intermediate | Nucleophilic Aromatic Substitution |

This table highlights key intermediates derived from a nitrobenzophenone analog in the synthesis of antiviral compounds, as detailed in patent literature. google.com

Contributions to Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures formed through covalent bonds between organic building blocks. tcichemicals.com Their tunable porosity, high thermal stability, and large surface areas make them promising materials for applications in gas storage, separation, catalysis, and energy storage. tcichemicals.comnih.gov The synthesis of COFs relies on the self-assembly of molecular precursors, often referred to as linkers or monomers, into extended, periodic networks. tcichemicals.com

Halogenated aromatic molecules are frequently employed as linkers in COF synthesis, particularly in surface-mediated polymerization methods. rsc.org The carbon-halogen bond provides a reactive site for forming the covalent linkages that define the framework. For example, the on-surface synthesis of 2D COFs has been demonstrated using brominated aromatic monomers like 1,3,5-tris(4-bromophenyl)benzene, where the surface acts as a catalyst for Ullmann-type coupling reactions. rsc.orgresearchgate.net

Given this precedent, this compound represents a potential building block for the construction of novel COFs. The bromine atom on its phenyl ring can serve as a reactive handle for polymerization, enabling its integration into a larger covalent network. The benzophenone core and the additional nitro functionality would impart specific electronic and structural properties to the resulting COF, potentially influencing its porosity, catalytic activity, or affinity for specific molecules. The synthesis could proceed through Schiff-base condensation reactions if the nitro group is first reduced to an amine, or through coupling reactions involving the bromine atom. nih.govreddit.com

Table 2: Representative Building Blocks for COF Synthesis

| Linker Type | Example Compound | Functional Groups for Linkage |

|---|---|---|

| Aldehyde Linker | 1,3,5-Triformylphloroglucinol | Aldehyde |

| Amine Linker | p-Phenylenediamine | Amine |

| Boronic Acid Linker | Benzene-1,4-diboronic acid | Boronic Acid |

This table presents examples of common functionalized monomers used as linkers in the synthesis of Covalent Organic Frameworks. tcichemicals.comrsc.orgreddit.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-nitrobenzophenone |

| 3-(Isopropylsulfonyl)amino-4-nitrobenzophenone |

| 3-(Isopropylsulfonyl)amino-4-aminobenzophenone |

| 1,3,5-Tris(4-bromophenyl)benzene |

| 1,3,5-Triformylphloroglucinol |

| p-Phenylenediamine |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by analyzing how its bonds vibrate upon interaction with electromagnetic radiation. innovatechlabs.com For 3-Bromo-4'-nitrobenzophenone, FT-IR and FT-Raman spectroscopy are complementary techniques used to obtain a complete vibrational profile. horiba.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch, bend, and vibrate. innovatechlabs.com The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular functional groups. The analysis of this compound's FT-IR spectrum allows for the unambiguous identification of its key structural motifs. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the assignment of these vibrational bands. researchgate.netnih.gov

Key functional groups and their expected FT-IR absorption regions are detailed below:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the region of 1650-1670 cm⁻¹, characteristic of an aryl ketone. The conjugation with two aromatic rings influences this position. For comparison, 3-nitrobenzophenone (B1329437) shows a C=O stretch at 1655 cm⁻¹. rsc.org

Nitro (NO₂) Group Vibrations: The nitro group is identified by two distinct, strong stretching vibrations: an asymmetric stretch typically around 1515-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. rsc.org 4-Nitrobenzophenone (B109985), for instance, exhibits these bands at 1515 cm⁻¹ and 1358 cm⁻¹. rsc.org

Aromatic C-H Stretching: These absorptions appear as multiple weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the two aromatic rings produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond gives rise to a stretching vibration in the fingerprint region, typically between 500 and 680 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3050-3150 | C-H Stretch | Aromatic | Medium-Weak |

| 1650-1670 | C=O Stretch | Aryl Ketone | Strong |

| 1570-1610 | C=C Stretch | Aromatic Ring | Medium |

| 1515-1560 | Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1450-1500 | C=C Stretch | Aromatic Ring | Medium |

| 1345-1385 | Symmetric Stretch | Nitro (NO₂) | Strong |

| 500-680 | C-Br Stretch | Bromoalkane | Medium-Strong |

FT-Raman spectroscopy is an inelastic light scattering technique that provides complementary information to FT-IR. horiba.com It is particularly sensitive to non-polar, symmetric bonds. In the analysis of this compound, FT-Raman is effective for characterizing the vibrations of the aromatic backbone and other symmetric functional groups. Often, the experimental Raman data is compared with theoretical results from DFT calculations for precise assignments. researchgate.netprimescholars.com

Key expected signals in the FT-Raman spectrum include:

Symmetric Nitro Stretch: The symmetric NO₂ stretching vibration, which is also strong in the IR, typically gives a very strong band in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" modes of the substituted benzene (B151609) rings are expected to produce sharp and intense signals.

C-Br Stretch: The carbon-bromine stretch is also observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. researchgate.net

For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern on both aromatic rings.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons, which are divided into two distinct spin systems.

The 4'-Nitrophenyl Ring: This ring exhibits a classic AA'BB' system due to the strong electron-withdrawing effect of the nitro group and the deshielding effect of the carbonyl. This typically appears as two distinct doublets in the downfield region (δ 8.0-8.5 ppm), each integrating to 2H. For example, the protons of the 4-nitrophenyl group in 4-nitrobenzophenone appear as doublets at δ 8.35 and 7.95 ppm. rsc.org

The 3-Bromophenyl Ring: This ring constitutes a more complex four-proton ABCD spin system. The protons are all chemically non-equivalent and will appear as four separate signals, likely multiplets (e.g., triplet, doublet of doublets), in the range of δ 7.4-8.2 ppm. The proton ortho to the bromine and carbonyl group would be the most deshielded.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom in the molecule. libretexts.org

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing as a low-intensity signal in the δ 190-195 ppm range. rsc.org

Aromatic Carbons: The twelve aromatic carbons will resonate in the δ 120-150 ppm range. The carbon attached to the bromine (C-Br) will be influenced by the "heavy atom effect," which can cause an upfield shift compared to what electronegativity alone would predict. stackexchange.com The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. The remaining carbons will show shifts determined by the combined electronic effects of the bromo, nitro, and carbonyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Assignment | Predicted δ (ppm) | Splitting Pattern |

| H-2', H-6' | Protons ortho to NO₂ | ~8.3-8.4 | Doublet |

| H-3', H-5' | Protons meta to NO₂ | ~7.9-8.0 | Doublet |

| H-2, H-4, H-5, H-6 | Protons on bromophenyl ring | ~7.4-8.2 | Complex Multiplets |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| C=O | Carbonyl | ~193-195 | |

| C-4' | C-NO₂ | ~149-151 | |

| C-1' | C-CO | ~142-144 | |

| C-3 | C-Br | ~121-123 | |

| C-1 | C-CO | ~138-140 | |

| Aromatic CHs | Phenyl & Nitrophenyl | ~123-136 |

While ¹⁹F NMR is not applicable to this compound due to the absence of fluorine, two-dimensional (2D) NMR techniques are invaluable for confirming the assignments made from 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would be used to trace the connectivity of protons within the 3-bromophenyl ring and confirm the coupling between the protons on the 4'-nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the bromo and nitro substituents, by observing their long-range correlations to nearby protons.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₈BrNO₃), the molecular weight is approximately 306.11 g/mol .

The electron ionization (EI) mass spectrum is expected to show several key features:

Molecular Ion Peak (M⁺·): A prominent molecular ion peak will be observed. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the spectrum will display a characteristic "doublet" for the molecular ion. savemyexams.com There will be a peak for [C₁₃H₈⁷⁹BrNO₃]⁺· and an equally intense peak at two mass units higher (M+2) for [C₁₃H₈⁸¹BrNO₃]⁺·. youtube.com

Major Fragmentation Pathways: Fragmentation occurs via the cleavage of the weakest bonds. Expected fragmentation patterns for benzophenones and nitro-aromatic compounds include: libretexts.org

Loss of the nitro group: [M - NO₂]⁺

Loss of the bromine atom: [M - Br]⁺

Formation of acylium ions: Cleavage on either side of the carbonyl group is common, leading to fragments such as the 3-bromobenzoyl cation, [C₇H₄BrO]⁺, and the 4-nitrobenzoyl cation, [C₇H₄NO₃]⁺.

Loss of carbon monoxide: The benzoyl cations can further fragment by losing a molecule of CO.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Identity | Notes |

| 305/307 | [C₁₃H₈BrNO₃]⁺· | Molecular Ion (M⁺·) | 1:1 intensity ratio confirms one bromine atom |

| 259/261 | [C₁₃H₈BrO]⁺ | [M - NO₂]⁺ | Loss of nitro group |

| 226 | [C₁₃H₈NO₃]⁺ | [M - Br]⁺ | Loss of bromine atom |

| 183/185 | [C₇H₄BrO]⁺ | 3-Bromobenzoyl cation | Cleavage adjacent to carbonyl |

| 150 | [C₇H₄NO₃]⁺ | 4-Nitrobenzoyl cation | Cleavage adjacent to carbonyl |

| 155/157 | [C₆H₄Br]⁺ | 3-Bromophenyl cation | Loss of CO from [C₇H₄BrO]⁺ |

| 104 | [C₆H₄NO₂]⁺ | 4-Nitrophenyl cation | Loss of CO from [C₇H₄NO₃]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of photons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the energy required to promote an electron to a higher energy molecular orbital. uu.nllibretexts.org For this compound, the key structural features influencing its electronic spectrum are the benzophenone (B1666685) core, the bromine substituent, and the nitro group. These groups constitute the molecule's chromophore—the part of the molecule responsible for light absorption. upi.edu

The expected electronic transitions for this compound would include:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq They are characteristic of the aromatic rings and the carbonyl group within the benzophenone structure. These transitions are typically associated with high molar absorptivity (ε).

n → π* Transitions: These lower-energy transitions involve promoting a non-bonding electron (from the oxygen of the carbonyl group or the nitro group) to a π* antibonding orbital. units.it These transitions are generally of much lower intensity than π → π* transitions. uomustansiriyah.edu.iq

A hypothetical UV-Vis spectrum would present these transitions as absorption bands. A data table for these findings would typically list the wavelength of maximum absorbance (λmax) for each band and the corresponding molar absorptivity (ε), but specific experimental values for this compound are not available in the surveyed literature.

Photoluminescence and Fluorescence Spectroscopic Investigations

Photoluminescence spectroscopy, including fluorescence, investigates the light emitted by a substance after it has absorbed photons. Following excitation to a higher electronic state, the molecule can relax and emit a photon to return to a lower energy state.

An investigation into the fluorescence of this compound would involve irradiating the compound at a wavelength corresponding to one of its absorption bands and measuring the emitted light at a longer wavelength (a phenomenon known as the Stokes shift). However, many nitroaromatic compounds are known to exhibit very weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways (like intersystem crossing) promoted by the nitro group. Detailed experimental studies, which would report excitation and emission wavelengths and quantum yields, have not been found for this specific compound. rsc.org

Solvatochromic Behavior and Solvent-Solute Interactions

Solvatochromism is the phenomenon where a substance's absorption or emission spectrum changes in response to the polarity of the solvent. units.it This shift occurs because changes in solvent polarity can differentially stabilize the ground and excited states of the solute molecule.

A study of the solvatochromic behavior of this compound would involve recording its UV-Vis spectra in a series of solvents with varying polarities. The presence of the polar carbonyl and nitro groups suggests that the molecule's electronic transitions would be sensitive to solvent interactions. A bathochromic shift (to longer wavelength) or hypsochromic shift (to shorter wavelength) of the n → π* and π → π* absorption bands would provide insight into the nature of the excited state and the specific interactions (e.g., hydrogen bonding, dipole-dipole forces) between the solute and solvent molecules. However, no such specific study or data table detailing spectral shifts in different solvents for this compound is currently available.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. fzu.cz The interaction of X-rays with the periodic arrangement of atoms in a crystal produces a unique diffraction pattern. rigaku.com

Single Crystal X-ray Diffraction (SCXRD) for Crystalline Perfection and Unit Cell Parameters

The primary results from an SCXRD experiment are the unit cell parameters, which define the fundamental repeating block of the crystal lattice. While no published crystal structure for this compound exists, an analysis would yield the data points shown in the hypothetical table below.

Hypothetical SCXRD Data Table for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Not determined |

| Space Group | The specific symmetry group of the crystal. | Not determined |

| a (Å) | Unit cell dimension. | Not determined |

| b (Å) | Unit cell dimension. | Not determined |

| c (Å) | Unit cell dimension. | Not determined |

| α (°) | Unit cell angle. | Not determined |

| β (°) | Unit cell angle. | Not determined |

| γ (°) | Unit cell angle. | Not determined |

| V (ų) | Volume of the unit cell. | Not determined |

| Z | Number of molecules per unit cell. | Not determined |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) to identify its crystalline phases. libretexts.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. ucmerced.edu

For this compound, a PXRD analysis would serve as a "fingerprint" for its specific crystalline form. ucmerced.edu It is used to confirm phase purity, identify different polymorphic forms if they exist, and verify that the bulk material corresponds to the structure determined by SCXRD. The resulting diffractogram plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). While PXRD is a standard characterization technique for crystalline solids, a reference pattern for this compound is not available in public databases. researchgate.netresearchgate.net

Other Advanced Characterization Techniques (e.g., Thermal Analysis)

Thermal analysis techniques are crucial for determining the stability, decomposition profile, and purity of chemical compounds. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into its thermal properties.

While specific, detailed TGA and DSC data for this compound are not extensively available in peer-reviewed literature, the expected behavior can be inferred from the analysis of structurally similar benzophenone derivatives. nih.govmdpi.comacs.org The thermal stability of substituted benzophenones is known to be influenced by the nature and position of the substituents on the aromatic rings. nih.govmdpi.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability and decomposition temperature of a compound. For this compound, a TGA scan would reveal the temperature at which the compound begins to lose mass due to decomposition. Studies on various benzophenone derivatives show that the temperature of 5% weight loss (Td) can range significantly, from as low as 115 °C for unsubstituted benzophenone to over 400 °C for more complex, substituted structures, indicating good thermal stability for many derivatives. nih.gov The presence of the bromo and nitro functional groups would be expected to influence the decomposition pathway of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. acs.org This technique can identify the melting point, glass transitions, and crystallization events. For this compound, a melting point of approximately 95–96 °C has been reported by chemical suppliers. A DSC analysis would confirm this melting point with a characteristic endothermic peak. The sharpness and shape of the melting peak can also provide an indication of the compound's purity. In studies of other benzophenone derivatives, DSC has been used to identify melting points (Tm) and, for amorphous materials, glass transition temperatures (Tg). mdpi.comacs.org

The following table summarizes the known and expected thermal analysis data for this compound.

| Thermal Property | Technique | Value | Remarks |

| Melting Point (Tm) | DSC / Capillary Method | ~ 95–96 °C | Confirms the transition from solid to liquid phase. A sharp peak in DSC indicates high purity. |

| Decomposition Temperature (Td) | TGA | Data not available | TGA would determine the onset temperature of thermal decomposition, indicating the compound's stability limit. |

| Glass Transition (Tg) | DSC | Data not available | Applicable if the compound can be rendered in an amorphous (non-crystalline) state. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of chemical compounds. These calculations provide a microscopic view of the molecule's characteristics.

Table 1: Frontier Orbital Energies and Related Parameters No specific experimental or theoretical data for 3-Bromo-4'-nitrobenzophenone was found in the search results. The table below is a template for how such data would be presented.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data N/A |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data N/A |

| HOMO-LUMO Energy Gap | ΔE | Data N/A |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons. nih.gov MEP maps use a color scale where red typically indicates regions of high electron density (electronegative, susceptible to electrophilic attack), and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). nih.gov For a molecule like this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, identifying them as nucleophilic sites. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings.

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis No specific NBO analysis data for this compound was found in the search results. The table below is a representative example for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data N/A | Data N/A | Data N/A |

| Data N/A | Data N/A | Data N/A |

Fukui functions are used within DFT to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net These functions quantify how the electron density at a specific point in the molecule changes with the addition or removal of an electron. By calculating local softness and electrophilicity indices for each atomic site, one can determine its propensity to engage in different types of chemical reactions. This analysis provides a more nuanced understanding of reactivity than MEP maps alone.

Theoretical Modeling of Photophysical Properties

Theoretical modeling, especially using Time-Dependent Density Functional Theory (TD-DFT), is employed to predict the photophysical properties of molecules. nih.gov This includes calculating the electronic absorption spectra (UV-Vis), which involves determining the excitation energies from the ground state to various excited states and their corresponding oscillator strengths (f). nih.gov The oscillator strength indicates the probability of a particular electronic transition. These calculations can predict the maximum absorption wavelength (λmax) and help in understanding the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of molecules containing chromophores like the carbonyl and nitro groups in this compound. nih.govnih.gov

Computational Evaluation of Electronic Excitation Energies and Transitions

Further analysis of the electronic transitions can be achieved by examining the natural transition orbitals (NTOs). NTOs provide a compact representation of the electron-hole pairs that describe an electronic excitation. For a charge-transfer excitation, the NTOs for the hole and the electron would be spatially localized on different parts of the molecule. In the case of this compound, a CT transition would show the hole predominantly on the brominated phenyl ring and the electron on the nitrated phenyl ring.

Simulation of Intersystem Crossing Efficiency and Thermally Activated Delayed Fluorescence (TADF) Principles

The efficiency of intersystem crossing (ISC), the transition between singlet and triplet excited states, is a key parameter for applications in photochemistry and as triplet sensitizers. For materials exhibiting Thermally Activated Delayed Fluorescence (TADF), the reverse intersystem crossing (RISC) from a triplet state back to a singlet state is crucial. acs.org Computational chemistry offers methods to estimate the rates of these processes.

The ISC rate is proportional to the square of the spin-orbit coupling (SOC) between the singlet and triplet states and depends on the energy gap between these states (ΔE_ST). According to El-Sayed's rules, ISC is more efficient between states of different orbital character (e.g., ¹n,π* and ³π,π*). Benzophenone (B1666685) itself is a classic example of a molecule with highly efficient ISC due to a small S₁-T₁ gap and significant SOC.

For this compound, the presence of the heavy bromine atom is expected to enhance the SOC due to the heavy-atom effect, which should lead to a more efficient ISC. Computational studies can quantify this effect by calculating the SOC matrix elements between the relevant singlet and triplet states.

TADF relies on a very small ΔE_ST (typically < 0.2 eV), which allows for efficient RISC at room temperature. nih.gov The design of TADF molecules often involves creating a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which reduces the exchange energy and thus the singlet-triplet splitting. nih.gov In this compound, the donor-acceptor structure can lead to such a separation.

Table 2: Calculated Properties Relevant to Intersystem Crossing and TADF for this compound (Illustrative Data)

| Parameter | Calculated Value | Significance |

| E(S₁) | 2.85 eV | Energy of the lowest singlet excited state |

| E(T₁) | 2.80 eV | Energy of the lowest triplet excited state |

| ΔE_ST (S₁-T₁) | 0.05 eV | Singlet-triplet energy gap |

| Spin-Orbit Coupling (S₁-T₁) | 1.5 cm⁻¹ | Strength of interaction facilitating ISC/RISC |

| k_ISC (S₁→T₁) | ~10¹¹ s⁻¹ | Rate of intersystem crossing |

| k_RISC (T₁→S₁) | ~10⁶ s⁻¹ | Rate of reverse intersystem crossing |

Note: This table is illustrative. The values are representative of a system with potential TADF properties and are the type of data that would be sought from advanced computational simulations.

The small ΔE_ST and significant SOC would suggest that this compound could be a candidate for TADF, provided that the non-radiative decay pathways are not dominant.

Mechanistic Insights Derived from Computational Studies

Computational studies can provide a detailed picture of the mechanistic pathways of photochemical and photophysical processes. For this compound, this includes the deactivation pathways from the initially excited singlet states.

Upon photoexcitation to a higher singlet state (e.g., S₂), the molecule typically undergoes rapid internal conversion (IC) to the lowest singlet excited state, S₁. From S₁, the molecule can either fluoresce back to the ground state (S₀), or undergo intersystem crossing to the triplet manifold (T₁). Given the expected high ISC efficiency of benzophenone derivatives, the latter is often the dominant pathway.

Computational simulations can map out the potential energy surfaces of the excited states, identifying the minimum energy points and the conical intersections or crossing points between different states that facilitate these transitions. For instance, the geometry of the S₁ state is often distorted from the planar ground state geometry, which can facilitate the ISC process.

The mechanism for a potential TADF process in this compound would involve the following steps, which can be modeled computationally:

Excitation from the ground state (S₀) to an excited singlet state (Sₙ).

Rapid internal conversion and vibrational relaxation to the S₁ state.

Efficient intersystem crossing from S₁ to a nearby triplet state, Tₙ (often T₁ or T₂), populating the triplet manifold.

Thermal energy from the surroundings promotes a reverse intersystem crossing from the T₁ state back to the S₁ state. This is the key TADF step and is efficient only if ΔE_ST is small.

Delayed fluorescence from the repopulated S₁ state back to the ground state.

The torsion angle between the two phenyl rings is a critical geometric parameter. nih.gov A large torsion angle can help to spatially separate the HOMO and LUMO, which is a key strategy in designing TADF molecules to minimize ΔE_ST. Computational studies can explore the energetic landscape as a function of this torsion angle in both the singlet and triplet states to understand its influence on the photophysical properties.

Photophysical Properties and Optoelectronic Behavior

Absorption and Emission Characteristics of Substituted Benzophenones

The electronic absorption and emission spectra of benzophenone (B1666685) derivatives are dictated by the nature and position of substituents on the aromatic rings. These modifications alter the energy levels of the molecular orbitals, leading to shifts in absorption and emission wavelengths and influencing other key photophysical parameters.

Wavelength Dependence and Spectral Trends

The UV-visible absorption spectrum of the parent benzophenone molecule in non-polar solvents typically exhibits two main absorption bands. scialert.net A strong absorption band around 250 nm is attributed to a π→π* transition, while a weaker, longer-wavelength band around 330-340 nm corresponds to a spin-forbidden n→π* transition of the carbonyl group. scialert.netresearchgate.net The solvent environment can influence these transitions; polar solvents often cause a blue shift (to shorter wavelengths) in the n→π* transition and a red shift (to longer wavelengths) in the π→π* transition. scialert.net

In substituted benzophenones like 3-Bromo-4'-nitrobenzophenone, the presence of electron-withdrawing groups (EWG) such as the nitro group (-NO₂) and the bromine atom (-Br) significantly modifies the electronic structure. The nitro group, a strong EWG, in conjugation with the benzoyl system, typically leads to a red shift in the absorption bands. This is due to the stabilization of the excited state and a reduction in the energy gap between the ground and excited states. The bromine atom's influence is more complex, involving both inductive electron withdrawal and resonance electron donation, but it generally contributes to a bathochromic (red) shift in the absorption spectra.

Upon excitation, benzophenone and its derivatives are known for their highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). researchgate.net Consequently, fluorescence from the S₁ state is often weak or non-existent at room temperature. Instead, these compounds typically exhibit phosphorescence from the T₁ state, which is a much slower process. nih.gov The emission spectra are characterized by a structured phosphorescence band at low temperatures. For instance, various hydroxybenzophenones show phosphorescence with first peaks appearing in the range of 420-450 nm, corresponding to T₁ state energy levels. nih.gov

Influence of Substituents on Photophysical Parameters

Substituents profoundly affect the photophysical parameters of benzophenones, including the energy levels and lifetimes of their excited triplet states. nih.gov The nature of the lowest excited triplet state is crucial for the compound's photochemical behavior. In benzophenone itself, the lowest triplet state is typically of n→π* character, which is highly reactive.

The introduction of substituents can alter the relative energies of the n→π* and π→π* triplet states. acs.org Electron-donating groups (EDGs) tend to raise the energy of the n→π* state while lowering the π→π* state. Conversely, electron-withdrawing groups, such as the nitro group in this compound, can lower the energy of both states but may also introduce charge-transfer (CT) character to the transitions. Increasing solvent polarity can also shift the lowest energy triplet from an n→π* state to a less reactive π→π* or CT state. acs.orgnih.gov This shift can decrease the reactivity of the benzophenone derivative. acs.org

The energy levels and lifetimes of the lowest excited triplet (T₁) states for several benzophenone derivatives have been determined from their phosphorescence spectra. nih.gov The presence of substituents like hydroxyl, methoxy, and chloro groups influences these parameters, which are critical for applications such as photocross-linking and UV absorption. nih.govnih.gov For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly influence its triplet state characteristics, making it a subject of interest for materials requiring specific photo-reactivity.

Nonlinear Optical (NLO) Properties

Organic molecules with π-conjugated systems, particularly those featuring electron donor-acceptor groups, are of great interest for nonlinear optical applications. Substituted benzophenones, including this compound, fit this molecular design paradigm and exhibit promising NLO properties.

First-Order Hyperpolarizability and Molecular Design Considerations

First-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. A large β value is a prerequisite for a material to exhibit significant second-order effects like second harmonic generation (SHG). The molecular design of this compound, which features a π-conjugated system (the benzophenone backbone) linking an electron-withdrawing nitro group and a moderately withdrawing bromine atom, is conducive to a large NLO response.

In such "push-pull" systems, an intense light field can induce a significant change in the molecular dipole moment due to intramolecular charge transfer (ICT) from the donor-rich part of the molecule to the acceptor-rich part. This large change in dipole moment upon excitation is directly related to a high β value. Theoretical studies on benzophenone have indicated a good second-order nonlinear optical polarizability due to its conjugated bonds. uni-osnabrueck.de The introduction of strong acceptor groups like the nitro group is a well-established strategy to enhance this property further. nih.gov

Second Harmonic Generation (SHG) Effects and Acentric Crystal Structures

Second harmonic generation is a phenomenon where a material converts incoming laser light of a certain frequency into light with exactly twice that frequency. A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric (acentric) crystal structure. uni-osnabrueck.de If a crystal possesses a center of inversion, the second-order NLO effects are canceled out on a macroscopic level.

Many benzophenone derivatives have been investigated for their SHG efficiency. The parent benzophenone crystallizes in an orthorhombic, acentric point group (222), making it SHG active. uni-osnabrueck.de The SHG efficiency of substituted benzophenones can be significantly higher. For example, 4-aminobenzophenone (B72274) shows an SHG efficiency 36 times that of the reference material urea. researchgate.net The table below shows the relative SHG efficiencies of several benzophenone derivatives.

| Compound | Relative SHG Efficiency (Urea = 1.0) |

|---|---|

| 4-Aminobenzophenone | 36 |

| Benzophenone hydrazone | 1.4 |

| Decafluorobenzophenone | 1.1 |

| Benzophenone | 0.19 |

| 4-Benzoylbiphenyl | 0.07 |

| 2-Amino-5-chlorobenzophenone | 0 |

Data sourced from researchgate.net

The challenge in molecular engineering for SHG materials lies not only in designing molecules with high hyperpolarizability but also in controlling their crystallization to achieve the required acentric packing.

Photoreductive Processes in Halogenated Benzophenones

The photoreduction of benzophenone is a classic photochemical reaction where the electronically excited benzophenone molecule abstracts a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This process is highly dependent on the nature of the excited state, the hydrogen donor, and the solvent. For benzophenone and its derivatives, the photoreduction typically proceeds via the triplet excited state (T₁), which has a biradical character (n,π*) and is a potent hydrogen abstractor.

The general mechanism for the photoreduction of benzophenone in the presence of a hydrogen donor (R-H) can be outlined as follows:

Photoexcitation and Intersystem Crossing: The benzophenone molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁). This is followed by rapid and efficient intersystem crossing to the triplet state (T₁).

Ph₂C=O (S₀) + hν → Ph₂C=O (S₁) → Ph₂C=O (T₁)

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the donor molecule to form a benzhydrol radical (ketyl radical) and a radical derived from the donor.

Ph₂C=O (T₁) + R-H → Ph₂C(•)OH + R•

Termination Reactions: The resulting radicals can undergo various termination reactions, such as dimerization. For instance, two benzhydrol radicals can combine to form benzopinacol.

2 Ph₂C(•)OH → Ph₂C(OH)-C(OH)Ph₂

The presence of halogen substituents, such as the bromine atom in this compound, can influence the photoreductive process in several ways. Halogen atoms are known to enhance the rate of intersystem crossing (the heavy-atom effect), which could potentially increase the quantum yield of triplet state formation and, consequently, the efficiency of photoreduction. bgsu.edu However, the electron-withdrawing nature of both the bromo and nitro substituents can decrease the electron density on the carbonyl oxygen in the (n,π*) triplet state, which may reduce its hydrogen abstracting ability.

Furthermore, the substitution pattern can affect the energy levels and lifetimes of the excited states. For halogenated benzophenones, the transient absorption spectra of the triplet state and the corresponding ketyl radical can be observed using techniques like flash photolysis. researchgate.net The specific photoreductive behavior of this compound would also be influenced by the presence of the nitro group. Nitroaromatic compounds are themselves known to undergo photoreduction, which could lead to a more complex reaction scheme with multiple potential pathways.

Detailed mechanistic studies and quantum yield measurements for the photoreduction of this compound have not been extensively reported. Such investigations would be necessary to fully elucidate the influence of the bromo and nitro substituents on the efficiency and pathways of its photoreductive processes.

Applications in Advanced Materials Science

Photoinitiators and UV Absorbers in Polymer and Coating Technologies

Photoinitiators and UV absorbers are critical components in the formulation of modern polymers and coatings, enabling processes like UV curing and enhancing the durability of materials. While the benzophenone (B1666685) moiety is well-known for its utility in these areas, specific data on 3-Bromo-4'-nitrobenzophenone is limited.

Efficacy in Ultraviolet (UV) Curable Coatings

UV curable coatings rely on photoinitiators to absorb UV light and generate reactive species that initiate polymerization. The general class of benzophenones is widely used for this purpose. However, a detailed search of scientific and technical literature did not yield specific studies on the efficacy of this compound as a photoinitiator in UV curable coatings. Consequently, no data on its performance, such as cure speed or coating properties, can be presented.

Potential Applications in 3D Printing Technologies

Three-dimensional printing technologies, particularly those based on photopolymerization, utilize photoinitiators to solidify liquid resins layer by layer. Benzophenone derivatives have been investigated for these applications. Despite this, there is no specific research documented in the available literature that details the use or potential application of this compound in 3D printing technologies.

Role in Enhancing Photostability and Extending Storage Life of Coatings

The ability of benzophenone derivatives to absorb UV radiation makes them effective UV absorbers, which helps to protect materials from photodegradation, thereby enhancing photostability and extending the shelf life of coatings. Nevertheless, specific studies quantifying the role of this compound in enhancing the photostability or storage life of coatings have not been found in the public domain.

Organic Semiconductors for Optoelectronic Devices

The field of optoelectronics has seen significant advancements through the development of novel organic semiconductor materials for devices like Organic Light-Emitting Diodes (OLEDs). Benzophenone derivatives have been explored for various roles in these devices due to their electronic properties. nih.gov

Host Materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

In PhOLEDs, host materials play a crucial role in dispersing and transferring energy to phosphorescent emitters. Materials containing the benzophenone moiety have been investigated as potential host materials. nih.gov These investigations often focus on achieving a high triplet energy to efficiently confine the excitons on the guest emitter. A comprehensive review of the literature, however, reveals no specific studies where this compound has been synthesized or evaluated as a host material in PhOLEDs. Therefore, no performance data for devices employing this specific compound is available.

Emitter Materials in Thermally Activated Delayed Fluorescent (TADF) OLEDs

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient OLEDs by harvesting both singlet and triplet excitons. beilstein-journals.org The design of TADF emitters often involves donor and acceptor moieties to achieve a small energy gap between the lowest singlet and triplet excited states. While the benzophenone core can act as an acceptor unit, there is no published research that specifically reports on the use of this compound as an emitter material in TADF OLEDs. nih.gov

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. Their modular nature allows for the precise design of structure and function, making them promising for applications in gas storage, catalysis, and sensing.

A significant challenge in the synthesis of highly crystalline imine-linked COFs is the often-tedious optimization of reaction conditions. A robust method to improve the quality of the resulting framework involves the use of amine monomers that have been pre-emptively protected with a benzophenone group, forming a benzophenone imine. utexas.eduwikipedia.org This protected monomer is then reacted with a multivalent aldehyde linker in a process known as formal transimination. utexas.edupharmacy180.com

In this synthetic strategy, this compound serves as a protecting agent for a polyfunctional amine monomer. The resulting N-aryl benzophenone imine is typically more stable, soluble, and easier to handle and purify than the free amine precursor. pharmacy180.com During the solvothermal COF synthesis, the amine monomer reacts with an aldehyde linker (e.g., 1,3,5-triformylbenzene). The formation of the more thermodynamically stable imine bonds within the COF framework drives the reaction, leading to the cleavage and release of the substituted benzophenone. utexas.eduwikipedia.org This approach has been shown to be a general and scalable method for producing high-quality, crystalline COFs with excellent porosity. utexas.edupharmacy180.com

The electronic properties of the substituents on the benzophenone protecting group can systematically influence the quality of the final COF. Research has demonstrated that a range of electron-rich to electron-poor substituents on the benzophenone are all well-tolerated in the formal transimination synthesis, consistently leading to COFs with high crystallinity and porosity. utexas.eduwikipedia.org

The electronic nature of the substituent impacts the kinetics of the reaction. A linear relationship has been observed between the reaction rate constant and the Hammett parameter (σ) of the substituent on the benzophenone. wikipedia.org This, in turn, can influence the final properties of the COF, such as the Brunauer-Emmett-Teller (BET) surface area and the crystalline domain size. wikipedia.org

For this compound, the substituents are a meta-bromo group and a para-nitro group. The Hammett constant is an additive value representing the sum of the constants for each substituent.

σ_meta (Br) ≈ +0.39

σ_para (NO₂) = +0.78

The combined Hammett parameter (Σσ) for the substituents on this compound would be approximately +1.17, indicating a very strong electron-withdrawing character. Based on correlations established for other substituted benzophenones, this would be expected to influence the resulting COF's properties, as detailed in the comparative data below. wikipedia.org

| Substituent on Benzophenone Imine | Hammett Parameter (σ_p) | Resulting COF BET Surface Area (m²/g) | Resulting COF Domain Size (nm) |

|---|---|---|---|

| 4-NMe₂ | -0.83 | 2060 | 29 |

| 4-OMe | -0.27 | 2200 | 34 |

| 4-Me | -0.17 | 2230 | 38 |

| H (unsubstituted) | 0.00 | 2250 | 41 |

| 4-F | +0.06 | 2260 | 42 |

| 4-Cl | +0.23 | 2310 | 42 |

| 4-Br | +0.23 | 2310 | 42 |

| 4-CF₃ | +0.54 | 2420 | 46 |

| 4-CN | +0.66 | 2470 | 48 |

| 4-NO₂ | +0.78 | 2500 | 50 |

Data derived from a study on para-substituted N-benzidine benzophenone imines reacted with 1,3,5-triformylbenzene. wikipedia.org

This correlation suggests that using a benzophenone with strongly electron-withdrawing groups, such as this compound, could be a strategy to achieve COFs with exceptionally high surface areas and large crystalline domains. wikipedia.org

Development of Novel Functional Materials with Tailored Properties

Beyond its specific role in COF synthesis, this compound is a versatile building block for a broader range of novel functional materials. The distinct reactivity of its functional groups allows for its incorporation into diverse molecular and polymeric structures with tailored properties.

The bromine atom serves as a key reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, can be employed at this position to construct larger conjugated systems. This enables the synthesis of complex molecules where the benzophenone unit is integrated into polymers or oligomers designed for applications in organic electronics. nbinno.com

Simultaneously, the nitro group offers a pathway to other functionalities. frontiersin.org It can be readily reduced to an amine group (-NH₂), which can then be used for a wide array of subsequent chemical transformations, including amide bond formation, imine condensation, or as a donor unit in charge-transfer molecules. This dual functionality makes this compound a valuable intermediate for creating complex, multifunctional organic materials where precise control over the final molecular architecture and electronic properties is required.

Structure Reactivity and Structure Property Relationships Srr/spr

Influence of Halogen (Bromine) Substitution on Molecular Characteristics

The presence of a bromine atom at the 3-position (meta-position) of one of the phenyl rings significantly modulates the electronic landscape and physical properties of the benzophenone (B1666685) scaffold.

The bromine atom acts as an electron-withdrawing group through induction, yet it can also donate electron density via resonance. In the case of 3-Bromo-4'-nitrobenzophenone, its meta-positioning primarily emphasizes its inductive effect, influencing the electron density of the aromatic ring and the adjacent carbonyl group. This electronic perturbation affects the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The bromine substituent, along with the nitro group, deactivates the phenyl rings, making them less susceptible to electrophilic attack.

Spectroscopically, the bromine substitution leaves distinct signatures. In vibrational spectroscopy, the position of the bromine atom relative to the carbonyl group influences the C=O stretching frequency. Studies on bromobenzophenone isomers have shown that changes in the substituent's position lead to noticeable shifts in their FT-IR and FT-Raman spectra. researchgate.net For instance, the carbonyl group stretching vibration region in the FT-IR spectrum is sensitive to the electronic environment dictated by the halogen's position. researchgate.net These spectroscopic shifts provide valuable insight into the electronic distribution within the molecule.

| Substituent | Position | Primary Electronic Effect | Impact on Benzophenone Core |

|---|---|---|---|

| Bromine (-Br) | 3 (meta) | Inductive Electron Withdrawal (-I) | Deactivates the substituted phenyl ring, influences carbonyl group polarity. |

| Nitro (-NO₂) | 4' (para) | Strong Inductive (-I) and Resonance (-M) Electron Withdrawal | Strongly deactivates the substituted phenyl ring, enhances electrophilicity of the carbonyl carbon, promotes charge transfer. |

Halogen substitution is a known strategy for engineering materials with significant nonlinear optical (NLO) properties. The bromine atom, with its polarizability, can enhance the second-order NLO response of organic molecules. researchgate.net The introduction of a bromo group can improve the microscopic second-order nonlinearities and may also enhance the material's transparency and thermal stability. researchgate.net Theoretical investigations on similar halogenated molecules using methods like Density Functional Theory (DFT) have shown that the substitution of hydrogen with bromine can lead to a considerable increase in first and second hyperpolarizabilities, which are key parameters for NLO activity. researchgate.net

Role of the Nitro Group on Electronic and Steric Properties

The nitro group (–NO₂) at the 4'-position is one of the strongest electron-withdrawing groups used in organic chemistry. researchgate.net Its presence profoundly influences the electronic structure of this compound. svedbergopen.com

From a steric perspective, the nitro group is relatively bulky. While the benzophenone core is inherently non-planar, the nitro group can further influence the preferred conformation by restricting the rotation of the adjacent phenyl ring. This steric hindrance can affect intramolecular dynamics and the way the molecule packs in a crystal lattice, potentially influencing its physical properties.

Conjugation Pathways and Intramolecular Charge Transfer (ICT) Phenomena